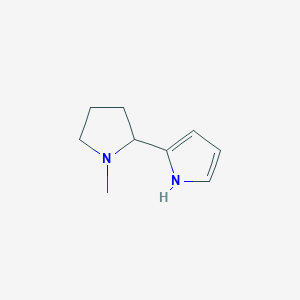
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .
化学反応の分析
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole compounds.
科学的研究の応用
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .
類似化合物との比較
Similar Compounds
Nicotine: Structurally similar, but with different pharmacological properties.
2-Pyrrolidinone, 1-methyl-: Another related compound with distinct chemical and biological activities.
Uniqueness
Unlike nicotine, it may offer a different safety profile and therapeutic potential, making it a compound of significant interest in research and development .
特性
CAS番号 |
1653-74-3 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3 |
InChIキー |
BSNFRFHDDGCRMB-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


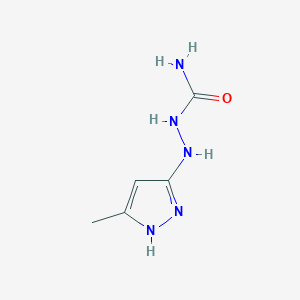
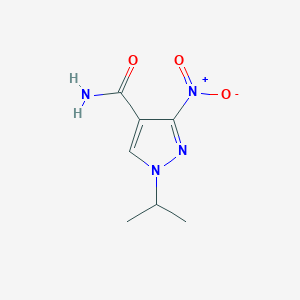
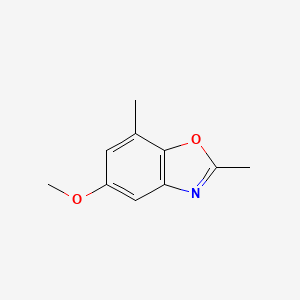
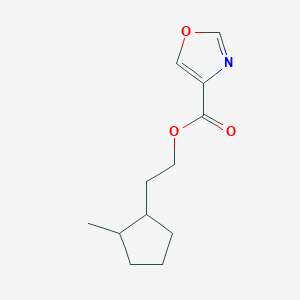
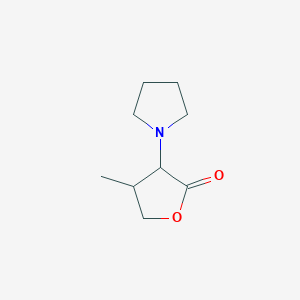
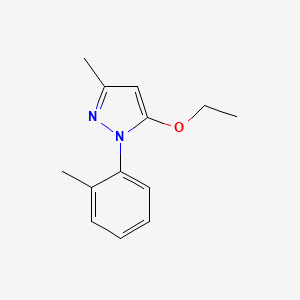
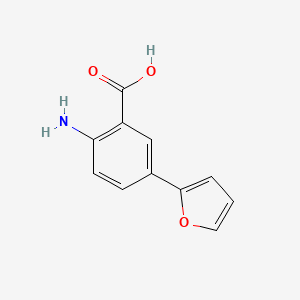
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
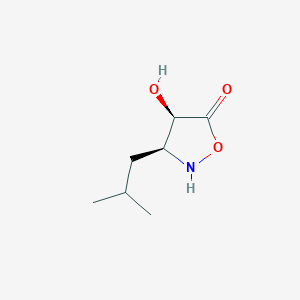
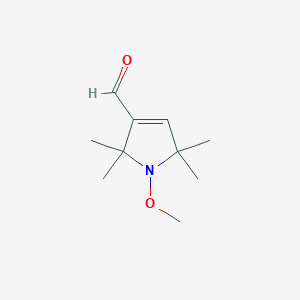
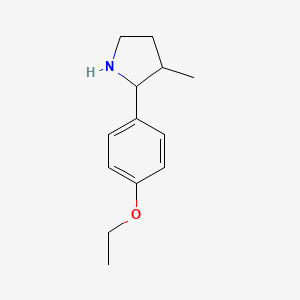
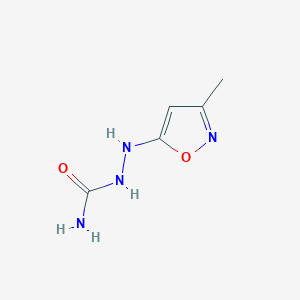
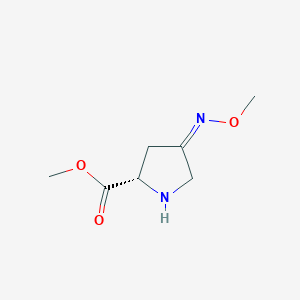
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
